molecular formula C19H25N9O2 B11544863 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[4-(dipropylamino)phenyl]methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[4-(dipropylamino)phenyl]methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide

Cat. No.: B11544863
M. Wt: 411.5 g/mol
InChI Key: FKCBOLWJRHUVQF-CIAFOILYSA-N
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Description

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features multiple functional groups, including an oxadiazole ring, a triazole ring, and a hydrazide moiety, which contribute to its diverse chemical reactivity and potential utility in scientific research.

Preparation Methods

The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the nitration, oxidation, and coupling reactions of precursor molecules . The reaction conditions often involve the use of strong acids, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.

Scientific Research Applications

Properties

Molecular Formula

C19H25N9O2

Molecular Weight

411.5 g/mol

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C19H25N9O2/c1-4-10-27(11-5-2)15-8-6-14(7-9-15)12-21-23-19(29)16-13(3)22-26-28(16)18-17(20)24-30-25-18/h6-9,12H,4-5,10-11H2,1-3H3,(H2,20,24)(H,23,29)/b21-12+

InChI Key

FKCBOLWJRHUVQF-CIAFOILYSA-N

Isomeric SMILES

CCCN(CCC)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(N=NN2C3=NON=C3N)C

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C=NNC(=O)C2=C(N=NN2C3=NON=C3N)C

Origin of Product

United States

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